molecular formula C13H17NO4 B14585958 3-(1,3-Dioxolan-2-yl)phenyl propylcarbamate CAS No. 61405-72-9

3-(1,3-Dioxolan-2-yl)phenyl propylcarbamate

Cat. No.: B14585958
CAS No.: 61405-72-9
M. Wt: 251.28 g/mol
InChI Key: VKUFPAQWLPJHMA-UHFFFAOYSA-N
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Description

3-(1,3-Dioxolan-2-yl)phenyl propylcarbamate is an organic compound that features a dioxolane ring attached to a phenyl group, which is further connected to a propylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxolan-2-yl)phenyl propylcarbamate typically involves the formation of the dioxolane ring followed by the attachment of the phenyl and propylcarbamate groups. One common method for preparing dioxolanes is the acetalization of aldehydes or ketones with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include refluxing toluene and the continuous removal of water using a Dean-Stark apparatus .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxolan-2-yl)phenyl propylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3/Py

    Reduction: LiAlH4, NaBH4

    Substitution: NaOCH3, NH3

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dioxolane ring may lead to the formation of lactones or related cleavage products .

Scientific Research Applications

3-(1,3-Dioxolan-2-yl)phenyl propylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxolan-2-yl)phenyl propylcarbamate involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a protecting group, preventing unwanted reactions at carbonyl sites . The propylcarbamate moiety may interact with biological targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Dioxolan-2-yl)phenyl propylcarbamate is unique due to the combination of the dioxolane ring with the phenyl and propylcarbamate groups. This structural arrangement provides distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

61405-72-9

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

[3-(1,3-dioxolan-2-yl)phenyl] N-propylcarbamate

InChI

InChI=1S/C13H17NO4/c1-2-6-14-13(15)18-11-5-3-4-10(9-11)12-16-7-8-17-12/h3-5,9,12H,2,6-8H2,1H3,(H,14,15)

InChI Key

VKUFPAQWLPJHMA-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)OC1=CC=CC(=C1)C2OCCO2

Origin of Product

United States

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